Tert-butyl 4-(3-chloropyridin-2-YL)benzoate
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Overview
Description
Tert-butyl 4-(3-chloropyridin-2-YL)benzoate is a chemical compound with the molecular formula C16H16ClNO2 and a molecular weight of 289.76 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tert-butyl ester group attached to a benzoate moiety, which is further substituted with a 3-chloropyridin-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-chloropyridin-2-YL)benzoate can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-chloropyridin-2-YL)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions may involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation and Reduction Reactions: Products depend on the specific reaction and reagents used.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Tert-butyl 4-(3-chloropyridin-2-YL)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-chloropyridin-2-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(3-chloropyridin-2-yl)carbamate
- Tert-butyl 3,4-dichloropyridin-2-ylcarbamate
Uniqueness
Tert-butyl 4-(3-chloropyridin-2-YL)benzoate is unique due to its specific substitution pattern and the presence of both a pyridine ring and a benzoate ester group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H16ClNO2 |
---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
tert-butyl 4-(3-chloropyridin-2-yl)benzoate |
InChI |
InChI=1S/C16H16ClNO2/c1-16(2,3)20-15(19)12-8-6-11(7-9-12)14-13(17)5-4-10-18-14/h4-10H,1-3H3 |
InChI Key |
MJWRWVBOYXNKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
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